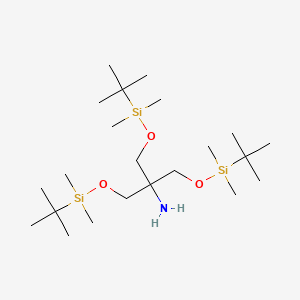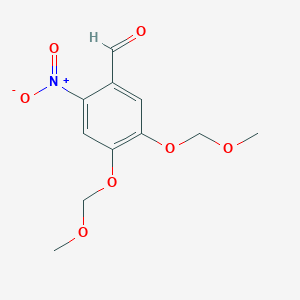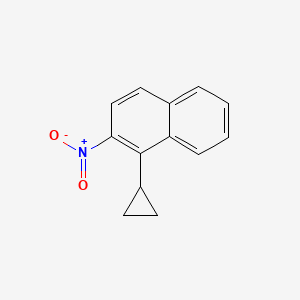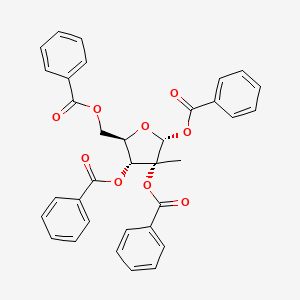
trans-1,3,3-Trichloro-1-propene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1,3,3-Trichloro-1-propene: is an organic compound with the molecular formula C3H3Cl3 It is a chlorinated derivative of propene, characterized by the presence of three chlorine atoms attached to the carbon atoms in the propene chain
准备方法
Synthetic Routes and Reaction Conditions:
Halogenation of Propene: One common method to synthesize trans-1,3,3-Trichloro-1-propene involves the halogenation of propene. This process typically uses chlorine gas in the presence of a catalyst to introduce chlorine atoms into the propene molecule.
Dehydrochlorination of 1,1,3-Trichloropropane: Another method involves the dehydrochlorination of 1,1,3-trichloropropane. This reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes, where propene is reacted with chlorine gas in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: trans-1,3,3-Trichloro-1-propene can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This compound can be reduced to form less chlorinated derivatives. Reduction reactions often use reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in substitution reactions where one or more chlorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of chlorinated aldehydes or carboxylic acids.
Reduction: Formation of less chlorinated propene derivatives.
Substitution: Formation of substituted propene derivatives with various functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: trans-1,3,3-Trichloro-1-propene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Study of Reaction Mechanisms: This compound is used in research to study the mechanisms of halogenation and dehalogenation reactions.
Biology and Medicine:
Biological Activity Studies: Researchers use this compound to study its potential biological activities, including its effects on enzymes and cellular processes.
Industry:
Polymer Production: This compound is used in the production of certain polymers and resins, where its chlorinated structure imparts desirable properties to the final product.
Chemical Manufacturing: this compound is used as a starting material in the manufacture of various industrial chemicals.
作用机制
The mechanism of action of trans-1,3,3-Trichloro-1-propene involves its interaction with specific molecular targets and pathways. The compound’s chlorinated structure allows it to participate in various chemical reactions, including nucleophilic substitution and elimination reactions. These reactions can lead to the formation of reactive intermediates that interact with biological molecules, potentially affecting enzyme activity and cellular processes.
相似化合物的比较
1,1,3-Trichloropropene: Similar in structure but differs in the position of chlorine atoms.
1,2,3-Trichloropropene: Another isomer with chlorine atoms in different positions.
1,1,2-Trichloropropene: Differing in the arrangement of chlorine atoms.
Uniqueness: trans-1,3,3-Trichloro-1-propene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to its isomers. This unique structure makes it valuable in specific chemical reactions and industrial applications.
属性
CAS 编号 |
2598-01-8 |
|---|---|
分子式 |
C₃H₃Cl₃ |
分子量 |
145.41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Hydrochloride](/img/structure/B1145414.png)





